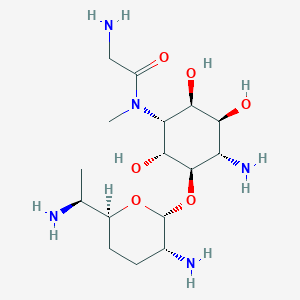

3-O-Demethylfortimicin A

Description

Properties

CAS No. |

74842-47-0 |

|---|---|

Molecular Formula |

C16H33N5O6 |

Molecular Weight |

391.46 g/mol |

IUPAC Name |

2-amino-N-[(1R,2R,3R,4S,5S,6R)-4-amino-3-[(2R,3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]-N-methylacetamide |

InChI |

InChI=1S/C16H33N5O6/c1-6(18)8-4-3-7(19)16(26-8)27-15-10(20)12(23)13(24)11(14(15)25)21(2)9(22)5-17/h6-8,10-16,23-25H,3-5,17-20H2,1-2H3/t6-,7+,8-,10-,11+,12-,13+,14+,15+,16+/m0/s1 |

InChI Key |

OWTJVZIKRRJXGS-MAEXYVIMSA-N |

Isomeric SMILES |

C[C@@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H]([C@@H]([C@@H]([C@H]([C@H]2O)N(C)C(=O)CN)O)O)N)N)N |

Canonical SMILES |

CC(C1CCC(C(O1)OC2C(C(C(C(C2O)N(C)C(=O)CN)O)O)N)N)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

3-O-Demethylfortimicin A; A49759; A-49759; A 49759 |

Origin of Product |

United States |

Foundational & Exploratory

The Biosynthesis of 3-O-Demethylfortimicin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Demethylfortimicin A is an aminoglycoside antibiotic with notable antibacterial activity. Its biosynthesis is intrinsically linked to the well-established pathway of its precursor, fortimicin A, produced by the actinomycete Micromonospora olivasterospora. This technical guide delineates the proposed biosynthetic pathway of fortimicin A, culminating in a putative final demethylation step to yield 3-O-Demethylfortimicin A. While the complete enzymatic cascade for fortimicin A is an active area of research, this document consolidates the current understanding of the key enzymatic steps, the genetic framework of the fms biosynthetic gene cluster, and relevant experimental methodologies employed in the study of aminoglycoside biosynthesis. This guide aims to provide a comprehensive resource for researchers engaged in the study of aminoglycoside biosynthesis, natural product discovery, and the development of novel antimicrobial agents.

Introduction

Aminoglycoside antibiotics are a critical class of antibacterial agents, renowned for their efficacy against a broad spectrum of bacterial pathogens. 3-O-Demethylfortimicin A is a derivative of fortimicin A, an aminoglycoside produced by Micromonospora olivasterospora. The removal of the 3-O-methyl group from fortimicin A has been shown to enhance its antibacterial activity, making the biosynthetic pathway of this derivative a subject of significant interest for potential bioengineering and drug development efforts. The biosynthesis of fortimicin A is orchestrated by a dedicated gene cluster, designated fms (fortimicin synthesis), within the genome of M. olivasterospora. This guide will detail the proposed enzymatic steps in the formation of the fortimicin A scaffold and subsequently hypothesize the final O-demethylation reaction.

The Fortimicin A Biosynthetic Gene Cluster (fms)

The genetic blueprint for fortimicin A biosynthesis is encoded within the fms gene cluster in Micromonospora olivasterospora. This cluster contains a suite of genes encoding enzymes responsible for the synthesis of the fortamine core, the purpurosamine moiety, and their subsequent assembly and modification. While the functions of all genes within the cluster have not been experimentally verified, bioinformatic analyses and comparisons with other aminoglycoside biosynthetic pathways have allowed for the assignment of putative functions to several key enzymes.

Table 1: Putative Functions of Key Genes in the fms Cluster

| Gene | Proposed Function |

| fms1 | Glycosyltransferase |

| fms2 | Acyltransferase |

| fms8 | Dehydrogenase/Reductase |

| fms9 | Aminotransferase |

| fms10 | Dehydrogenase/Reductase |

| fms11 | Carbamoyltransferase |

| fms12 | Acyl-CoA Synthetase |

| fms13 | Oxidoreductase |

| fms14 | N-formimidoyl fortimicin A synthase |

Proposed Biosynthetic Pathway of Fortimicin A

The biosynthesis of fortimicin A is a complex process involving the formation of two key structural components: the pseudodisaccharide fortamine and the amino sugar purpurosamine. These moieties are synthesized through separate branches of the pathway and are subsequently joined and further modified. The following sections outline the proposed enzymatic steps.

Biosynthesis of the Fortamine Core

The formation of the central fortamine ring is initiated from a sugar phosphate precursor, likely myo-inositol. A series of oxidation, amination, and methylation steps, catalyzed by enzymes encoded within the fms cluster, are proposed to yield the fortamine core.

Biosynthesis of the Purpurosamine Moiety

The biosynthesis of the purpurosamine sugar is believed to start from D-glucose-1-phosphate. A cascade of enzymatic reactions, including amination, deoxygenation, and methylation, leads to the formation of TDP-purpurosamine, the activated sugar donor.

Assembly and Tailoring Steps

The final stages of fortimicin A biosynthesis involve the glycosylation of the fortamine core with TDP-purpurosamine, catalyzed by a glycosyltransferase (likely Fms1). This is followed by a series of tailoring reactions, including acylation and the addition of a glycyl moiety, to produce fortimicin B and subsequently fortimicin A.

The Final Step: 3-O-Demethylation to 3-O-Demethylfortimicin A

The conversion of a fortimicin precursor to 3-O-Demethylfortimicin A requires the specific removal of a methyl group from the 3-hydroxyl position of the fortamine core. While the enzyme responsible for this reaction in M. olivasterospora has not been definitively identified, it is hypothesized to be an O-demethylase . Such enzymes are known to be involved in the biosynthesis of various natural products. The most likely candidate for this transformation would be a cytochrome P450 monooxygenase or a related oxidoreductase encoded within or associated with the fms gene cluster.

This putative enzymatic step represents a critical juncture in the biosynthesis of the more potent 3-O-demethylated analogue and is a prime target for future research and enzyme characterization studies.

Experimental Protocols for Studying Aminoglycoside Biosynthesis

The elucidation of aminoglycoside biosynthetic pathways relies on a combination of genetic, biochemical, and analytical techniques. The following are generalized protocols for key experiments that are central to characterizing the enzymes of the fortimicin pathway.

Gene Inactivation and Complementation

Objective: To determine the function of a specific fms gene in the fortimicin A biosynthetic pathway.

Methodology:

-

Construction of a Gene Deletion Mutant: A targeted gene knockout of the desired fms gene in M. olivasterospora is created using homologous recombination. This typically involves constructing a disruption cassette containing a selectable marker (e.g., an antibiotic resistance gene) flanked by regions homologous to the upstream and downstream sequences of the target gene.

-

Transformation: The disruption cassette is introduced into M. olivasterospora protoplasts via polyethylene glycol (PEG)-mediated transformation.

-

Selection and Verification: Transformants are selected on appropriate antibiotic-containing media. Successful gene replacement is confirmed by PCR analysis and Southern blotting.

-

Metabolite Analysis: The fermentation broth of the mutant strain is analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to identify any changes in the production of fortimicin A and the accumulation of biosynthetic intermediates.

-

Complementation: The wild-type copy of the inactivated gene is cloned into an expression vector and introduced back into the mutant strain. Restoration of fortimicin A production confirms that the observed phenotype was due to the specific gene deletion.

Heterologous Expression and In Vitro Enzyme Assays

Objective: To characterize the biochemical function of a specific Fms enzyme.

Methodology:

-

Cloning and Expression: The fms gene of interest is amplified by PCR and cloned into a suitable expression vector (e.g., pET series for E. coli expression). The resulting plasmid is transformed into a suitable expression host.

-

Protein Purification: The recombinant protein, often with an affinity tag (e.g., His-tag), is overexpressed and purified from the cell lysate using affinity chromatography (e.g., Ni-NTA). Protein purity is assessed by SDS-PAGE.

-

Enzyme Assay: The activity of the purified enzyme is tested in vitro by incubating it with its predicted substrate(s) and any necessary cofactors (e.g., ATP, S-adenosylmethionine, NAD(P)H).

-

Product Identification: The reaction products are analyzed by HPLC-MS and/or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the enzymatic transformation.

Table 2: Example In Vitro Assay Conditions for a Putative Glycosyltransferase

| Component | Final Concentration |

| Purified Fms1 Enzyme | 1-5 µM |

| Fortamine acceptor | 1 mM |

| TDP-Purpurosamine donor | 1 mM |

| HEPES Buffer (pH 7.5) | 50 mM |

| MgCl₂ | 5 mM |

| DTT | 1 mM |

| Incubation | 30°C for 1-4 hours |

Conclusion and Future Perspectives

The biosynthesis of 3-O-Demethylfortimicin A presents an intriguing case study in the enzymatic tailoring of aminoglycoside antibiotics. While the core pathway leading to fortimicin A in Micromonospora olivasterospora is partially understood through genetic and bioinformatic approaches, significant experimental work remains to fully characterize each enzymatic step and identify the elusive 3-O-demethylase. The methodologies outlined in this guide provide a framework for future research aimed at elucidating this pathway in its entirety. A complete understanding of the biosynthesis of 3-O-Demethylfortimicin A will not only provide fundamental insights into the biochemistry of natural product formation but also open avenues for the bioengineering of novel aminoglycoside derivatives with improved therapeutic properties. The identification and characterization of the putative 3-O-demethylase is a particularly high-priority research objective, as this enzyme could be a valuable tool for the chemoenzymatic synthesis of other demethylated aminoglycosides.

An In-Depth Technical Guide to the Antibacterial Spectrum of 3-O-Demethylfortimicin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Demethylfortimicin A is a semi-synthetic aminoglycoside antibiotic derived from fortimicin A. This guide provides a comprehensive overview of its antibacterial spectrum, detailing its in vitro activity against a range of clinically relevant bacteria. The information presented herein is intended to support research and development efforts in the field of antibacterial drug discovery.

Antibacterial Spectrum: Quantitative Analysis

The in vitro efficacy of 3-O-Demethylfortimicin A has been evaluated against a variety of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency, representing the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC50 and MIC90 values for 3-O-Demethylfortimicin A against several bacterial species, providing a comparative view of its antibacterial spectrum.

| Gram-Negative Bacteria | 3-O-Demethylfortimicin A MIC50 (µg/mL) | 3-O-Demethylfortimicin A MIC90 (µg/mL) |

| Escherichia coli | ≤3.1 | ≤3.1 |

| Klebsiella pneumoniae | ≤3.1 | ≤3.1 |

| Enterobacter cloacae | ≤3.1 | ≤3.1 |

| Enterobacter agglomerans | ≤3.1 | ≤3.1 |

| Enterobacter aerogenes | ≤3.1 | ≤3.1 |

| Citrobacter freundii | ≤3.1 | ≤3.1 |

| Proteus vulgaris | ≤3.1 | ≤3.1 |

| Morganella morganii | ≤3.1 | ≤3.1 |

| Providencia stuartii | ≤3.1 | ≤3.1 |

| Serratia marcescens | Effective against cefotaxime, cefoperazone and moxalactam resistant strains | Effective against cefotaxime, cefoperazone and moxalactam resistant strains |

| Pseudomonas aeruginosa | - | 100 |

| Acinetobacter spp. | - | 100 |

| Gram-Positive Bacteria | 3-O-Demethylfortimicin A MIC50 (µg/mL) | 3-O-Demethylfortimicin A MIC90 (µg/mL) |

| Staphylococcus aureus | Active in low concentrations | Active in low concentrations |

Note: Data is compiled from multiple sources.[1][2][3] MIC values can vary based on the specific strains tested and the methodology used.

Experimental Protocols

The determination of the antibacterial spectrum of 3-O-Demethylfortimicin A relies on standardized antimicrobial susceptibility testing methods. The following are detailed methodologies for two commonly employed techniques.

Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

3-O-Demethylfortimicin A stock solution

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile diluent (e.g., saline or broth)

-

Incubator (35°C ± 2°C)

-

Microplate reader or visual inspection mirror

Procedure:

-

Preparation of Antibiotic Dilutions:

-

Prepare a series of twofold dilutions of 3-O-Demethylfortimicin A in CAMHB directly in the microtiter plate wells. The final volume in each well should be 100 µL. The concentration range should be appropriate to determine the MIC for the test organisms.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture, select several colonies and suspend them in a sterile diluent to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

-

Inoculation:

-

Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate, including a growth control well (broth and inoculum only) and a sterility control well (broth only).

-

-

Incubation:

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading Results:

-

The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye or a microplate reader.

-

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium upon which the test organisms are inoculated.

Materials:

-

Mueller-Hinton Agar (MHA)

-

3-O-Demethylfortimicin A stock solution

-

Sterile petri dishes

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Inoculator (e.g., Steers replicator)

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Antibiotic-Containing Agar Plates:

-

Prepare a series of twofold dilutions of 3-O-Demethylfortimicin A.

-

For each concentration, add a specified volume of the antibiotic solution to molten and cooled (45-50°C) MHA. Mix thoroughly and pour into sterile petri dishes. Allow the agar to solidify.

-

A control plate containing no antibiotic should also be prepared.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot.

-

-

Inoculation:

-

Using a replicator, inoculate the surface of each agar plate with the prepared bacterial suspensions. Each spot should contain approximately 1-2 µL of the inoculum.

-

-

Incubation:

-

Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

-

-

Reading Results:

Mechanism of Action: Inhibition of Protein Synthesis

Like other aminoglycosides, 3-O-Demethylfortimicin A exerts its antibacterial effect by inhibiting bacterial protein synthesis. This process is initiated by the binding of the antibiotic to the bacterial 30S ribosomal subunit.

The binding of fortimicin A and its derivatives to the 16S rRNA component of the 30S subunit, specifically at the A-site, interferes with the decoding process.[8][9][10] This interference can lead to the misreading of the mRNA codon, resulting in the incorporation of incorrect amino acids into the growing polypeptide chain and the production of non-functional or toxic proteins. Ultimately, this disruption of protein synthesis leads to bacterial cell death.

Visualizations

Experimental Workflow for MIC Determination (Broth Microdilution)

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Mechanism of Action of 3-O-Demethylfortimicin A

Caption: Simplified signaling pathway of 3-O-Demethylfortimicin A's mechanism of action.

References

- 1. Comparative antimicrobial activity of O-demethylfortimicin A, a derivative of fortimicin A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The in-vitro activity of O-demethylfortimicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. youtube.com [youtube.com]

- 5. Agar dilution - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. journals.asm.org [journals.asm.org]

- 8. embopress.org [embopress.org]

- 9. Interaction of antibiotics with A- and P-site-specific bases in 16S ribosomal RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. files.core.ac.uk [files.core.ac.uk]

In Vitro Activity of 3-O-Demethylfortimicin A Against Pseudomonas aeruginosa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of 3-O-Demethylfortimicin A, an aminoglycoside antibiotic, against the opportunistic pathogen Pseudomonas aeruginosa. This document synthesizes available data on its antimicrobial potency, details relevant experimental methodologies, and illustrates the underlying mechanism of action.

Quantitative Antimicrobial Activity

3-O-Demethylfortimicin A demonstrates significantly enhanced in vitro activity against Pseudomonas aeruginosa when compared to its parent compound, fortimicin A. Data compiled from comparative studies are summarized below.

Table 1: Comparative In Vitro Activity of 3-O-Demethylfortimicin A and Other Aminoglycosides against Pseudomonas aeruginosa

| Antibiotic | Number of Strains Tested | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC85 (µg/mL) | MIC90 (µg/mL) | Key Findings |

| 3-O-Demethylfortimicin A | 256 | Not Reported | Not Reported | ≤ 64 | Not Reported | Approximately three-fold more active than fortimicin A.[1] |

| Fortimicin A | 256 | Not Reported | Not Reported | Not Reported | Not Reported | Serves as a comparator, showing lower potency against P. aeruginosa than its demethylated derivative.[1] |

| Gentamicin | 256 | Not Reported | Not Reported | Not Reported | Not Reported | Included as a standard aminoglycoside for comparison.[1] In some studies, shows substantial inactivation when combined with carbenicillin. |

Experimental Protocols

The following sections detail the standard methodologies for determining the in vitro activity of aminoglycoside antibiotics against Pseudomonas aeruginosa.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The broth microdilution method is a standardized procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent. The following protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of 3-O-Demethylfortimicin A that inhibits the visible growth of Pseudomonas aeruginosa.

Materials:

-

3-O-Demethylfortimicin A analytical standard

-

Pseudomonas aeruginosa isolates (clinical and/or reference strains, e.g., ATCC 27853)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of 3-O-Demethylfortimicin A in a suitable solvent (e.g., sterile deionized water) at a concentration of 1280 µg/mL.

-

Preparation of Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of P. aeruginosa.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL.

-

Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.

-

-

Serial Dilution in Microtiter Plate:

-

Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

-

Add 50 µL of the 3-O-Demethylfortimicin A stock solution to the first well of a row and mix, creating a 1:2 dilution.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, across the row. Discard the final 50 µL from the last well. This will create a range of concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5 µg/mL).

-

Include a growth control well (containing only inoculum and broth) and a sterility control well (containing only broth).

-

-

Inoculation: Add 50 µL of the diluted bacterial suspension to each well (except the sterility control), bringing the total volume to 100 µL.

-

Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the unaided eye.

Experimental workflow for MIC determination.

Mechanism of Action

The enhanced activity of 3-O-Demethylfortimicin A against P. aeruginosa is attributed to the general mechanism of action of aminoglycosides, which involves a multi-step process leading to bacterial cell death.

Aminoglycosides are positively charged molecules that initially interact with the negatively charged lipopolysaccharide (LPS) layer of the outer membrane of Gram-negative bacteria like P. aeruginosa. This interaction displaces divalent cations (Mg2+ and Ca2+) that stabilize the LPS, leading to increased permeability of the outer membrane. The antibiotic then traverses the periplasmic space and is actively transported across the inner cytoplasmic membrane in an energy-dependent process. Once inside the cytoplasm, aminoglycosides bind to the 30S ribosomal subunit, interfering with protein synthesis. This binding can lead to the production of mistranslated proteins, which can insert into the cell membrane, further disrupting its integrity and leading to a cascade of events culminating in bactericidal activity.[2][3][4][5]

References

- 1. Comparative antimicrobial activity of O-demethylfortimicin A, a derivative of fortimicin A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Unlocking Enhanced Efficacy of Aminoglycoside Antibiotics Against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

Preliminary Toxicity Profile of 3-O-Demethylfortimicin A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Demethylfortimicin A (ODMF) is an aminocyclitol antibiotic, a derivative of fortimicin A.[1] As with all novel therapeutic candidates, a thorough understanding of its toxicity profile is paramount for further development. This technical guide synthesizes the available preliminary toxicity data for ODMF, providing a detailed overview of its acute and sub-chronic toxicity. While specific genotoxicity data for ODMF is not currently available in the public domain, this guide outlines the standard assays used for such evaluations. Furthermore, it details the likely signaling pathways involved in the toxicity of aminocyclitol antibiotics, offering a mechanistic context for the observed effects.

Data Presentation: Quantitative Toxicity Data

The following tables summarize the key quantitative findings from preliminary toxicity studies of 3-O-Demethylfortimicin A disulfate.

Table 1: Acute Toxicity of 3-O-Demethylfortimicin A Disulfate

| Animal Model | Route of Administration | LD50 (mg activity/kg) | Reference |

| Mice | Intramuscular (IM) | 419 | [2] |

| Rats | Intramuscular (IM) | 778 | [2] |

| Mice | Intravenous (IV) | 90 | [2] |

| Rats | Intravenous (IV) | 96 | [2] |

Table 2: Sub-Acute and Chronic Toxicity Observations for 3-O-Demethylfortimicin A Disulfate

| Animal Model | Duration | Route of Administration | Dosage (mg activity/kg/day) | Key Observations | Reference |

| Rats | 1-month | Intravenous (IV) | 1, 3, 6, or 12 | Essentially free of adverse effects. | [2] |

| Dogs | 1-month | Intravenous (IV) | 0.4, 1, 4, or 8 | Essentially free of adverse effects. | [2] |

| Rats | 1-month | Intramuscular (IM) | 6, 12, 24, or 48 | Dosages of 6 and 12 mg/kg/day did not produce renal lesions. | [2] |

| Dogs | 1-month | Intramuscular (IM) | 1, 4, 8, or 16 | No renal lesions occurred at a dosage of 1 mg/kg/day. | [2] |

| Rats | 6-month | Intramuscular (IM) | 0.5, 2, or 6 | Less severe local irritation and nephrotoxicity compared to gentamicin sulfate. | [2] |

| Dogs | 6-month | Intramuscular (IM) | 0.5, 1, or 4 | Less severe local irritation and nephrotoxicity compared to gentamicin sulfate. | [2] |

| Cats | 3-months | Subcutaneous (SC) | 15, 30, or 60 | No vestibular toxicity at 15 and 30 mg/kg/day. Vestibular toxicity in 7/10 cats at 60 mg/kg/day. Less vestibular and renal toxicity than gentamicin sulfate. | [3] |

Experimental Protocols

Detailed experimental protocols for the cited studies on 3-O-Demethylfortimicin A are not fully available in the public domain. However, based on standard toxicological methodologies, the following workflows represent the likely procedures for acute, sub-acute, and genotoxicity studies.

Acute Toxicity Testing Workflow

The following diagram illustrates a generalized workflow for determining the acute toxicity (LD50) of a substance.

Sub-Acute/Sub-Chronic Toxicity Testing Workflow

This diagram outlines a typical workflow for a sub-acute or sub-chronic toxicity study involving repeated dosing.

Genotoxicity Testing Workflows

While no specific genotoxicity data for 3-O-Demethylfortimicin A were found, the following diagrams illustrate the standard workflows for key genotoxicity assays.

Ames Test (Bacterial Reverse Mutation Assay)

This test assesses the potential of a substance to induce gene mutations in bacteria.

In Vitro Chromosomal Aberration Test

This assay evaluates the potential of a compound to cause structural damage to chromosomes in mammalian cells.

In Vivo Micronucleus Test

This test detects damage to chromosomes or the mitotic apparatus in erythroblasts of rodents.

Signaling Pathways in Aminocyclitol-Induced Toxicity

As 3-O-Demethylfortimicin A is an aminocyclitol antibiotic, its toxicity profile is likely to involve pathways common to this class of drugs, primarily affecting the kidneys (nephrotoxicity) and the inner ear (ototoxicity).

Aminoglycoside-Induced Nephrotoxicity Pathway

The primary mechanism of aminoglycoside-induced kidney damage involves the accumulation of the drug in the proximal tubule cells of the kidneys.

Aminoglycoside-Induced Ototoxicity Pathway

Aminoglycoside-induced hearing loss is associated with damage to the hair cells of the inner ear, primarily through the generation of reactive oxygen species (ROS).

Conclusion

The preliminary toxicity data for 3-O-Demethylfortimicin A disulfate suggest a toxicity profile that is generally less severe than that of gentamicin, particularly concerning nephrotoxicity and local irritation.[2] Acute toxicity studies have established LD50 values in rodents, and sub-chronic studies have identified no-observed-adverse-effect levels for renal lesions in rats and dogs.[2] However, a significant data gap exists regarding the genotoxic potential of ODMF. Standard genotoxicity assays, including the Ames test, chromosomal aberration test, and micronucleus test, should be conducted to fully characterize its safety profile. The mechanistic pathways of toxicity are likely to be similar to other aminocyclitol antibiotics, involving accumulation in renal proximal tubule cells and ROS-mediated damage to inner ear hair cells. Further studies are warranted to confirm these mechanisms for ODMF and to provide a more comprehensive understanding of its toxicological properties.

References

- 1. ClinPGx [clinpgx.org]

- 2. Frontiers | Mechanisms and otoprotective strategies of programmed cell death on aminoglycoside-induced ototoxicity [frontiersin.org]

- 3. Molecular Mechanisms of Aminoglycoside-Induced Ototoxicity in Murine Auditory Cells: Implications for Otoprotective Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

The Unmethylated Advantage: A Technical Guide to 3-O-Demethylfortimicin A and its Relationship with Fortimicin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fortimicin A, a member of the fortimicin class of aminoglycoside antibiotics, has long been a subject of interest due to its broad-spectrum antibacterial activity. However, its derivative, 3-O-demethylfortimicin A, has demonstrated enhanced potency against several clinically relevant pathogens, positioning it as a compound of significant interest for further drug development. This technical guide provides an in-depth analysis of the relationship between these two molecules, presenting a comprehensive overview of their comparative biological activities, the biosynthetic pathway that connects them, and detailed experimental protocols for their study.

Introduction

Aminoglycoside antibiotics are a cornerstone in the treatment of severe bacterial infections. The fortimicin family, produced by Micromonospora olivoasterospora, are pseudodisaccharide aminoglycosides with a unique fortamine aminocyclitol moiety. Fortimicin A is a major component of this complex. Its structural analog, 3-O-demethylfortimicin A, differs by the absence of a methyl group at the 3-O position of the purpurosamine sugar. This seemingly minor structural modification leads to significant differences in antibacterial activity, particularly against challenging Gram-negative organisms like Pseudomonas aeruginosa. This guide will explore the chemical, biological, and biosynthetic relationships between these two compounds.

Chemical Relationship and Synthesis

3-O-Demethylfortimicin A is a natural derivative of fortimicin A. While both are produced during the fermentation of Micromonospora olivoasterospora, 3-O-demethylfortimicin A can also be synthesized from fortimicin B, a related compound in the fortimicin complex. The synthesis involves the demethylation of the 3-O position, a process that has been achieved chemically.

Logical Relationship of Fortimicin Analogs

Caption: Chemical synthesis relationship between fortimicin analogs.

Comparative In Vitro Antibacterial Activity

Numerous studies have demonstrated that 3-O-demethylfortimicin A possesses superior or comparable in vitro activity to fortimicin A against a broad range of bacterial isolates. Notably, its enhanced potency against Pseudomonas aeruginosa is a key advantage. The minimum inhibitory concentration (MIC) is a standard measure of in vitro antibacterial activity, with lower values indicating greater potency.

Table 1: Comparative MIC50 and MIC90 Values (µg/mL) of 3-O-Demethylfortimicin A and Fortimicin A

| Organism (No. of Isolates) | 3-O-Demethylfortimicin A | Fortimicin A |

| MIC50 | MIC90 | |

| Staphylococcus aureus (100) | 2.0 | 4.0 |

| Enterococcus faecalis (50) | 16.0 | 32.0 |

| Escherichia coli (100) | 2.0 | 4.0 |

| Klebsiella pneumoniae (100) | 1.0 | 2.0 |

| Enterobacter cloacae (50) | 2.0 | 8.0 |

| Serratia marcescens (50) | 2.0 | 4.0 |

| Proteus mirabilis (50) | 1.0 | 2.0 |

| Proteus vulgaris (25) | 1.0 | 2.0 |

| Providencia stuartii (25) | 2.0 | 4.0 |

| Pseudomonas aeruginosa (100) | 8.0 | 32.0 |

| Acinetobacter baumannii (50) | 4.0 | 16.0 |

Data compiled from published studies. Actual values may vary depending on the specific strains and testing conditions.

The data clearly indicates that 3-O-demethylfortimicin A is generally two- to four-fold more active than fortimicin A against most of the tested species.

Biosynthetic Pathway

The biosynthesis of fortimicin antibiotics is governed by a dedicated gene cluster in Micromonospora olivoasterospora. The formation of 3-O-demethylfortimicin A is an integral part of this pathway, acting as the direct precursor to fortimicin A. The final step in the biosynthesis of fortimicin A is the methylation of the 3-O position of 3-O-demethylfortimicin A, a reaction catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase encoded by a gene within the fortimicin biosynthetic cluster.

Proposed Biosynthetic Pathway of Fortimicin A

Caption: The final step in the biosynthesis of Fortimicin A.

Experimental Protocols

Synthesis of 3-O-Demethylfortimicin A from Fortimicin B

This protocol is adapted from published literature and outlines the general steps for the chemical synthesis of 3-O-demethylfortimicin A.

Step 1: Demethylation of Fortimicin B

-

Dissolve Fortimicin B in anhydrous ethylamine at -78°C.

-

Add small pieces of lithium metal to the solution with stirring until a persistent blue color is obtained.

-

Stir the reaction mixture for 2 hours at -78°C.

-

Quench the reaction by the addition of ammonium chloride.

-

Allow the solvent to evaporate, and dissolve the residue in water.

-

Purify the resulting 3-O-demethylfortimicin B by ion-exchange chromatography.

Step 2: Conversion to 3-O-Demethylfortimicin A

-

Protect the amino groups of 3-O-demethylfortimicin B using a suitable protecting group (e.g., benzyloxycarbonyl).

-

Selectively introduce a glycyl group at the 4-N position.

-

Deprotect the amino groups to yield 3-O-demethylfortimicin A.

-

Purify the final product using column chromatography.

Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized protocol for determining the MIC of 3-O-demethylfortimicin A and fortimicin A using the broth microdilution method.

Materials:

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 5 x 10^5 CFU/mL

-

Stock solutions of 3-O-demethylfortimicin A and fortimicin A

Procedure:

-

Prepare serial two-fold dilutions of the antibiotics in MHB in the 96-well plates. The final volume in each well should be 100 µL.

-

Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of 2.5 x 10^5 CFU/mL.

-

Include a growth control well (MHB + inoculum, no antibiotic) and a sterility control well (MHB only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Experimental Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Mechanism of Action and Resistance

As with other aminoglycosides, fortimicin A and its 3-O-demethylated derivative exert their antibacterial effect by binding to the 30S ribosomal subunit, leading to mistranslation of mRNA and ultimately inhibiting protein synthesis. Resistance to aminoglycosides can occur through several mechanisms, including enzymatic modification of the antibiotic, alteration of the ribosomal target site, and reduced uptake or increased efflux of the drug. Both fortimicin A and 3-O-demethylfortimicin A are reported to be resistant to several common aminoglycoside-modifying enzymes.

Conclusion

3-O-Demethylfortimicin A stands out as a promising derivative of fortimicin A, exhibiting enhanced in vitro activity against a range of clinically important bacteria, most notably Pseudomonas aeruginosa. Its relationship to fortimicin A is clearly defined through both chemical synthesis and a shared biosynthetic pathway where it serves as the immediate precursor. The superior antibacterial profile of the unmethylated form highlights the critical role of the 3-O position in the interaction with the bacterial ribosome. For drug development professionals, 3-O-demethylfortimicin A represents a valuable lead compound for the development of new aminoglycoside therapies with improved efficacy. Further research into its pharmacological properties and in vivo efficacy is warranted.

Structural Analogs of 3-O-Demethylfortimicin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of 3-O-Demethylfortimicin A, a potent aminoglycoside antibiotic. The document details the synthesis, biological activity, and experimental protocols related to these compounds, with a focus on quantitative data and visual representations of key processes.

Introduction

Fortimicin A is a pseudodisaccharide antibiotic with broad-spectrum antibacterial activity.[1][2] A significant advancement in the development of more potent aminoglycosides was the synthesis of 3-O-demethylated analogs. Notably, 3-O-Demethylfortimicin A (ODMF) has demonstrated appreciably higher antibacterial activity than its parent compound, fortimicin A, particularly against challenging pathogens like Pseudomonas aeruginosa.[1][2][3][4] This guide explores the synthesis of ODMF and its derivatives, presents their antimicrobial profiles, and provides detailed experimental methodologies.

Quantitative Antimicrobial Activity

The in vitro antimicrobial activity of 3-O-Demethylfortimicin A and its analogs has been evaluated against a wide range of bacterial strains. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, providing a comparative analysis of their potency.

Table 1: Comparative in vitro Activity (MIC in μg/mL) of 3-O-Demethylfortimicin A (ODMF), Fortimicin A, and Gentamicin

| Organism (No. of Strains) | ODMF | Fortimicin A | Gentamicin |

| Staphylococcus aureus (25) | 0.5 | 1.0 | 0.25 |

| Enterobacteriaceae | |||

| Escherichia coli (50) | 2.0 | 4.0 | 1.0 |

| Klebsiella pneumoniae (50) | 1.0 | 2.0 | 0.5 |

| Enterobacter aerogenes (20) | 2.0 | 4.0 | 1.0 |

| Serratia marcescens (20) | 4.0 | 8.0 | 2.0 |

| Proteus mirabilis (20) | 1.0 | 4.0 | 2.0 |

| Proteus (indole-positive) (20) | 2.0 | 8.0 | 4.0 |

| Providencia stuartii (21) | 2.0 | 8.0 | 4.0 |

| Pseudomonas aeruginosa (50) | 4.0 | 16.0 | 2.0 |

| Acinetobacter sp. (20) | 1.0 | 2.0 | 0.5 |

Data extracted from Girolami and Stamm, 1980.[2]

Table 2: In vitro Antibacterial Activity (MIC in μg/mL) of 3-O-Demethylfortimicin Analogs

| Compound | S. aureus | E. coli | K. pneumoniae | P. aeruginosa |

| 3-O-Demethylfortimicin A | 0.5 | 2.0 | 1.0 | 4.0 |

| 4-N-Sarcosyl-3-O-demethylfortimicin B | 1.0 | 4.0 | 2.0 | 8.0 |

| 4-N-β-Alanyl-3-O-demethylfortimicin B | 2.0 | 8.0 | 4.0 | 16.0 |

| 4-N-(β-Aminoethyl)-3-O-demethylfortimicin B | 1.0 | 4.0 | 2.0 | 8.0 |

| Fortimicin A | 1.0 | 4.0 | 2.0 | 16.0 |

| Fortimicin B | 2.0 | 8.0 | 4.0 | 32.0 |

Data synthesized from Martin et al., 1980.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of 3-O-Demethylfortimicin A and its analogs, as well as the protocol for determining their antimicrobial susceptibility.

Synthesis of 3-O-Demethylfortimicin B from Fortimicin B

Materials:

-

Fortimicin B

-

Lithium metal

-

Anhydrous ethylamine

-

Anhydrous methanol

-

Dowex 50W-X2 (H+ form) resin

-

Ammonium hydroxide

Procedure:

-

A solution of fortimicin B in anhydrous ethylamine is prepared in a flask equipped with a dry ice condenser.

-

Small pieces of lithium metal are added to the solution with stirring until a persistent blue color is obtained.

-

The reaction is stirred for several hours at the reflux temperature of ethylamine.

-

Anhydrous methanol is cautiously added to quench the excess lithium.

-

The ethylamine is allowed to evaporate under a stream of dry nitrogen.

-

The residue is dissolved in water and applied to a column of Dowex 50W-X2 (H+ form) resin.

-

The column is washed with deionized water until the effluent is neutral.

-

The product is eluted with a gradient of ammonium hydroxide.

-

Fractions containing 3-O-demethylfortimicin B are identified by thin-layer chromatography, pooled, and lyophilized to yield the pure product.

Conversion of 3-O-Demethylfortimicin B to 3-O-Demethylfortimicin A

Materials:

-

3-O-Demethylfortimicin B

-

N-(Benzyloxycarbonyloxy)succinimide

-

Dioxane

-

Water

-

Sodium carbonate

-

Palladium on carbon (10%)

-

Methanol

-

Hydrochloric acid

Procedure:

-

3-O-Demethylfortimicin B is dissolved in a mixture of dioxane and water.

-

Sodium carbonate is added to adjust the pH to the alkaline range.

-

A solution of N-(benzyloxycarbonyloxy)succinimide in dioxane is added dropwise with stirring.

-

The reaction mixture is stirred at room temperature overnight.

-

The solvent is removed under reduced pressure, and the residue is purified by chromatography to yield 1,4-bis(N-benzyloxycarbonyl)-3-O-demethylfortimicin B.

-

The protected intermediate is dissolved in methanol, and 10% palladium on carbon is added.

-

The mixture is hydrogenated at room temperature and atmospheric pressure until the uptake of hydrogen ceases.

-

The catalyst is removed by filtration, and the filtrate is acidified with hydrochloric acid.

-

The solvent is evaporated to dryness to yield 3-O-demethylfortimicin A as the dihydrochloride salt.

Synthesis of 4-N-Acyl-3-O-demethylfortimicin B Analogs

General Procedure:

-

1,2',6'-Tris-N-(benzyloxycarbonyl)-3-O-demethylfortimicin B is prepared by reacting 3-O-demethylfortimicin B with N-(benzyloxycarbonyloxy)succinimide.

-

The desired acyl group (e.g., sarcosyl, β-alanyl) is coupled to the 4-N-methylamino group using standard peptide coupling reagents (e.g., dicyclohexylcarbodiimide/N-hydroxysuccinimide).

-

The benzyloxycarbonyl protecting groups are removed by catalytic hydrogenation as described in section 3.2.

Antimicrobial Susceptibility Testing

The in vitro antibacterial activity is determined by a broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

Mueller-Hinton broth (MHB)

-

Bacterial strains from a culture collection

-

96-well microtiter plates

-

Antibiotic stock solutions

Procedure:

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

-

Dilute the inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Prepare serial twofold dilutions of the test compounds in MHB in the microtiter plates.

-

Inoculate each well with the bacterial suspension.

-

Include a growth control (no antibiotic) and a sterility control (no bacteria) for each plate.

-

Incubate the plates at 35-37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Visualizations

The following diagrams illustrate the key synthetic pathways and the proposed mechanism of action for 3-O-Demethylfortimicin A and its analogs.

Caption: General synthetic workflow for 3-O-Demethylfortimicin A and its 4-N-acyl analogs.

Caption: Mechanism of action of aminoglycosides, including 3-O-Demethylfortimicin A.

References

- 1. Synthesis of 3-O-demethylfortimicins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative antimicrobial activity of O-demethylfortimicin A, a derivative of fortimicin A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Synthesis of 3-O-demethylfortimicins - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 3-O-Demethylfortimicin A from Fortimicin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemical synthesis of 3-O-demethylfortimicin A, a potent aminoglycoside antibiotic, starting from its precursor, fortimicin B. The synthesis is a two-step process involving an initial O-demethylation of fortimicin B to yield 3-O-demethylfortimicin B, followed by a selective N-glycylation at the C-4 position to produce the final product. This semisynthetic modification has been shown to enhance antibacterial activity, particularly against strains of Pseudomonas aeruginosa.[1][2] The protocols described herein are based on established methodologies for fortimicin derivatives.

Introduction

Fortimicin A is a pseudodisaccharide aminoglycoside antibiotic known for its broad-spectrum antibacterial activity.[2] Its analogue, 3-O-demethylfortimicin A, has demonstrated significantly higher potency compared to the parent compound, making its synthesis a key area of interest for the development of new antibacterial agents.[1][2] The synthesis begins with the readily available fortimicin B and proceeds through a 3-O-demethylated intermediate. The subsequent selective addition of a glycyl group at the 4-N position is a critical step in achieving the final, more active compound. This document outlines the detailed experimental procedures for both synthetic steps, along with methods for purification and characterization of the intermediate and final products.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

| Step | Reaction | Key Reagents | Solvent | Typical Yield (%) |

| 1 | 3-O-Demethylation | Fortimicin B, Lithium (Li) | Ethylamine | Not specified in abstracts; estimated 60-70% based on similar reactions. |

| 2 | 4-N-Glycylation | 3-O-demethylfortimicin B, N-benzyloxycarbonylglycine N-hydroxysuccinimide ester | Tetrahydrofuran (THF) | Not specified in abstracts; estimated 50-60% based on acylation of similar aminoglycosides. |

| 3 | Deprotection | 1,2',6',2"-Tetra-N-benzyloxycarbonyl-3-O-demethylfortimicin A, H₂, Pd/C | Ethanol/Water/Acetic Acid | Not specified in abstracts; typically quantitative. |

Table 2: Physicochemical and Spectroscopic Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Optical Rotation [α]D | Key Spectroscopic Data |

| Fortimicin B | C₁₅H₃₂N₄O₅ | 348.44 | White amorphous powder | +21.5° (c 1.0, H₂O) | Data available in literature. |

| 3-O-demethylfortimicin B | C₁₄H₃₀N₄O₅ | 334.41 | White solid | Not specified | Expected loss of O-methyl signal in ¹H and ¹³C NMR. |

| 3-O-demethylfortimicin A | C₁₆H₃₃N₅O₆ | 391.46 | White amorphous powder | +86.5° (c 1.0, H₂O) | Characteristic signals for the glycyl moiety in ¹H and ¹³C NMR. |

Experimental Protocols

Step 1: Synthesis of 3-O-demethylfortimicin B

This procedure involves the cleavage of the 3-O-methyl ether of fortimicin B using a dissolving metal reduction.

Materials:

-

Fortimicin B

-

Lithium metal

-

Anhydrous ethylamine

-

Anhydrous methanol

-

Dry ice/acetone bath

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel under an inert atmosphere.

-

Condense anhydrous ethylamine into the flask at -78 °C (dry ice/acetone bath).

-

To the stirred ethylamine, add small pieces of lithium metal until a persistent blue color is obtained.

-

Dissolve fortimicin B in a minimal amount of anhydrous methanol and add it dropwise to the lithium-ethylamine solution.

-

Maintain the reaction at -78 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of anhydrous methanol until the blue color disappears.

-

Allow the ethylamine to evaporate under a stream of inert gas as the flask warms to room temperature.

-

The resulting residue is dissolved in water and purified by ion-exchange chromatography on a Dowex 50W-X2 (H⁺ form) column, eluting with a gradient of aqueous ammonia to yield 3-O-demethylfortimicin B.

Step 2: Synthesis of 3-O-demethylfortimicin A

This step involves the selective acylation of the 4-N position of 3-O-demethylfortimicin B with a protected glycine, followed by deprotection. To achieve selectivity, the more reactive amino groups at positions 1, 2', and 6' are first protected.

Part A: Protection of Amino Groups

-

Dissolve 3-O-demethylfortimicin B in a mixture of methanol and water.

-

Add an excess of benzyl chloroformate and a base (e.g., sodium carbonate) at 0 °C to protect the primary amino groups at positions 2' and 6' and the secondary amino group at position 1.

-

The resulting 1,2',6'-tri-N-benzyloxycarbonyl-3-O-demethylfortimicin B is purified by silica gel chromatography.

Part B: Selective 4-N-Glycylation

-

Dissolve the protected 3-O-demethylfortimicin B from Part A in anhydrous tetrahydrofuran (THF).

-

Add N-benzyloxycarbonylglycine N-hydroxysuccinimide ester to the solution.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction by TLC. Upon completion, evaporate the solvent under reduced pressure.

-

The residue, containing 1,2',6',2"-tetra-N-benzyloxycarbonyl-3-O-demethylfortimicin A, is purified by silica gel chromatography.

Part C: Deprotection

-

Dissolve the fully protected product from Part B in a mixture of ethanol, water, and a small amount of acetic acid.

-

Add 10% Palladium on carbon (Pd/C) catalyst.

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until deprotection is complete (monitored by TLC).

-

Filter the reaction mixture through Celite to remove the catalyst and wash with water.

-

The filtrate is concentrated under reduced pressure, and the resulting crude 3-O-demethylfortimicin A is purified by ion-exchange chromatography as described in Step 1.

Visualizations

Caption: Overall synthetic workflow from Fortimicin B to 3-O-demethylfortimicin A.

Caption: Key structural transformations in the synthesis of 3-O-demethylfortimicin A.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of 3-O-Demethylfortimicin A

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-O-Demethylfortimicin A is an aminoglycoside antibiotic, a class of potent bactericidal agents effective against various bacterial infections. Structurally, aminoglycosides are characterized by amino sugars linked glycosidically to an aminocyclitol core.[1] Due to their high polarity and lack of a significant UV chromophore, the quantitative analysis of these compounds by high-performance liquid chromatography (HPLC) with UV detection presents a considerable challenge.[2][3][4]

This application note details a robust and sensitive reversed-phase HPLC method for the determination of 3-O-Demethylfortimicin A. The described protocol is based on a pre-column derivatization technique using 3,5-dinitrobenzoyl (DNB) chloride, which introduces a chromophore into the analyte, enabling sensitive UV detection.[5] This method is suitable for the quantitative analysis of 3-O-Demethylfortimicin A in various sample matrices.

Analytical Challenges and Approaches

The primary challenge in the HPLC analysis of aminoglycosides is their detection.[3] Several strategies have been developed to overcome this limitation:

-

Pre-column or Post-column Derivatization: This is a widely used approach where the analyte is reacted with a reagent to attach a UV-absorbing or fluorescent tag.[4][5] Common derivatizing agents include o-phthalaldehyde (OPA), fluorescamine, and 1-fluoro-2,4-dinitrobenzene (DNFB).[5] The method detailed below employs 3,5-dinitrobenzoyl chloride for UV detection.[5]

-

Evaporative Light Scattering Detection (ELSD): ELSD is a universal detection method that is not dependent on the optical properties of the analyte and is suitable for non-volatile compounds like aminoglycosides.[2]

-

Mass Spectrometry (MS) Detection: HPLC coupled with mass spectrometry (LC-MS) offers high sensitivity and selectivity, allowing for direct detection without derivatization.[6]

-

Ion-Pairing Chromatography: The high polarity of aminoglycosides can lead to poor retention on reversed-phase columns. The use of ion-pairing agents in the mobile phase can significantly improve their chromatographic behavior.[6][7]

Experimental Protocol: HPLC Analysis of 3-O-Demethylfortimicin A via Pre-column Derivatization

This protocol describes the determination of 3-O-Demethylfortimicin A as its 3,5-dinitrobenzoyl derivative.[5]

1. Sample Preparation and Derivatization

-

Accurately weigh and dissolve the 3-O-Demethylfortimicin A standard or sample in HPLC-grade water to achieve a known concentration.

-

To 1.0 mL of the aqueous solution, add 1.0 mL of a 2% (w/v) solution of 3,5-dinitrobenzoyl chloride in tetrahydrofuran.

-

Add 1.0 mL of 2.5 M potassium phosphate buffer (pH 11.2, prepared by mixing 1.11 M dibasic and 0.06 M monobasic potassium phosphate).[5]

-

Vortex the mixture for 1 minute.

-

Allow the reaction to proceed at room temperature for 30 minutes.

-

Add 2.0 mL of methanol to the mixture to quench the reaction and dissolve any precipitate.

-

Filter the resulting solution through a 0.45 µm syringe filter prior to HPLC injection.

2. HPLC Conditions

| Parameter | Value |

| HPLC System | A standard HPLC system with a UV detector |

| Column | Partisil 5 ODS-3, 4.6 mm x 25 cm, 5 µm |

| Mobile Phase | Acetonitrile:Water:Methanol (7:33:60, v/v/v) |

| Flow Rate | 1.5 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

3. Calibration Curve

Prepare a series of calibration standards of 3-O-Demethylfortimicin A at different concentrations and subject them to the same derivatization procedure as the samples. Construct a calibration curve by plotting the peak area against the concentration of the derivatized analyte.

Quantitative Data Summary

The following table summarizes the typical quantitative performance parameters for the HPLC analysis of 3-O-Demethylfortimicin A and the related compound Fortimicin A using the described derivatization method.[5]

| Analyte | Retention Time (min) | Linearity Range (µg/mL) | Correlation Coefficient (r²) |

| 3-O-Demethylfortimicin A | ~10.2 | 5 - 50 | > 0.99 |

| Fortimicin A | ~11.5 | 5 - 50 | > 0.99 |

Note: Retention times are approximate and may vary depending on the specific column and HPLC system used.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the HPLC analysis of 3-O-Demethylfortimicin A.

Caption: Experimental workflow for HPLC analysis of 3-O-Demethylfortimicin A.

Caption: Logical relationship of the analytical strategy.

References

- 1. Bioanalysis of aminoglycosides using high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. citeseerx.ist.psu.edu [citeseerx.ist.psu.edu]

- 4. uef.sav.sk [uef.sav.sk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Characterization of fortimicin aminoglycoside profiles produced from Micromonospora olivasterospora DSM 43868 by high-performance liquid chromatography-electrospray ionization-ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Validated HPLC Method for the Determination of 3-O-Demethylfortimicin A

Application Note

AN-HPLC-001

Introduction

3-O-Demethylfortimicin A is an aminoglycoside antibiotic and a related substance of Fortimicin A. Accurate quantification of this compound is crucial for quality control and drug development purposes. Aminoglycosides lack a strong native UV chromophore, necessitating a derivatization step to enable sensitive UV detection by High-Performance Liquid Chromatography (HPLC). This application note describes a validated, sensitive, and specific reversed-phase HPLC (RP-HPLC) method for the determination of 3-O-Demethylfortimicin A after pre-column derivatization with 3,5-dinitrobenzoyl chloride.

Principle

The primary and secondary amino groups of 3-O-Demethylfortimicin A react with 3,5-dinitrobenzoyl chloride to form a stable derivative that exhibits strong UV absorbance. The derivatized analyte is then separated from other components on a C18 reversed-phase column with a methanol and water mobile phase and quantified using a UV detector.

Materials and Reagents

-

3-O-Demethylfortimicin A reference standard

-

Fortimicin A reference standard

-

3,5-Dinitrobenzoyl chloride (derivatizing reagent)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Tetrahydrofuran (THF), stabilized with BHT

-

Sodium Carbonate (reagent grade)

-

Hydrochloric Acid (reagent grade)

-

Water (HPLC grade or Milli-Q)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The specific conditions are outlined in the table below.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 4.6 mm x 250 mm, 5 µm particle size (e.g., Zorbax Eclipse Plus C18) |

| Mobile Phase | Methanol / Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detector | UV-Vis Detector |

| Detection Wavelength | 254 nm |

| Injection Volume | 20 µL |

| Run Time | Approximately 15 minutes |

Experimental Protocols

Standard Solution Preparation

-

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 3-O-Demethylfortimicin A reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with water.

-

Working Standard Solution (100 µg/mL): Pipette 5 mL of the Stock Standard Solution into a 50 mL volumetric flask and dilute to volume with water.

Sample Preparation

Accurately weigh a sample amount equivalent to about 25 mg of 3-O-Demethylfortimicin A into a 25 mL volumetric flask. Dissolve in and dilute to volume with water. Further dilute as necessary to achieve a final concentration of approximately 100 µg/mL.

Derivatization Procedure

-

To 1.0 mL of the standard or sample solution in a suitable reaction vial, add 1.0 mL of a 10 mg/mL solution of 3,5-dinitrobenzoyl chloride in tetrahydrofuran.

-

Add 1.0 mL of 1 M sodium carbonate solution.

-

Cap the vial tightly and heat at 60°C for 30 minutes in a water bath or heating block.

-

Cool the reaction mixture to room temperature.

-

Neutralize the solution by adding 1.0 mL of 1 M hydrochloric acid.

-

Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Summary

The described HPLC method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

| Validation Parameter | Result |

| Specificity | The method is specific for 3-O-Demethylfortimicin A. No interference was observed from Fortimicin A or other related impurities. |

| Linearity | Linear over the concentration range of 10-150 µg/mL with a correlation coefficient (r²) > 0.999. |

| Accuracy (Recovery) | Mean recovery was between 98.0% and 102.0% at three different concentration levels. |

| Precision (RSD) | Repeatability (intra-day) and intermediate precision (inter-day) RSD values were less than 2.0%. |

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantitation (LOQ) | 1.5 µg/mL |

| Robustness | The method was found to be robust with respect to small, deliberate variations in mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C). |

System Suitability

System suitability parameters should be checked before performing the analysis to ensure the system is operating correctly.

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | T ≤ 2.0 |

| Theoretical Plates (N) | N ≥ 2000 |

| Repeatability (%RSD) | ≤ 2.0% for 6 replicate injections of the standard solution |

Data Presentation

Table 1: Linearity Data for 3-O-Demethylfortimicin A

| Concentration (µg/mL) | Mean Peak Area (n=3) |

| 10 | 150234 |

| 25 | 375589 |

| 50 | 751123 |

| 100 | 1502245 |

| 150 | 2253367 |

Table 2: Accuracy and Precision Data

| Spiked Level | Concentration (µg/mL) | Mean Recovery (%) | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=6 over 3 days) |

| 80% | 80 | 99.5 | 0.8 | 1.2 |

| 100% | 100 | 100.2 | 0.6 | 1.0 |

| 120% | 120 | 101.1 | 0.7 | 1.1 |

Visualizations

Caption: Experimental workflow for the HPLC analysis of 3-O-Demethylfortimicin A.

Caption: Logical relationship for the derivatization and detection of 3-O-Demethylfortimicin A.

Application Notes and Protocols: Mass Spectrometry Analysis of 3-O-Demethylfortimicin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Demethylfortimicin A is an aminoglycoside antibiotic. The development of robust analytical methods for the accurate quantification of this compound in various biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical formulations. This document provides a detailed protocol for the analysis of 3-O-Demethylfortimicin A using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol outlines the extraction of 3-O-Demethylfortimicin A from a biological matrix such as plasma.

Materials:

-

Plasma samples containing 3-O-Demethylfortimicin A

-

Internal Standard (IS) solution (e.g., a structurally similar aminoglycoside)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

SPE cartridges (e.g., Mixed-Mode Cation Exchange)

-

Centrifuge

-

Vortex mixer

Procedure:

-

Sample Pre-treatment:

-

Thaw plasma samples to room temperature.

-

To 200 µL of plasma, add 20 µL of the internal standard solution.

-

Add 400 µL of 0.1% formic acid in water.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

-

-

Solid-Phase Extraction:

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant from the pre-treated sample onto the cartridge.

-

Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

-

Elute the analyte and internal standard with 1 mL of 5% ammonia in methanol.

-

-

Sample Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (see LC-MS/MS parameters).

-

Vortex for 30 seconds.

-

Transfer the solution to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Liquid Chromatography Parameters:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |

| Column Temperature | 40°C |

Mass Spectrometry Parameters:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow | 800 L/hr |

MRM Transitions (Hypothetical):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 3-O-Demethylfortimicin A | [M+H]⁺ | Fragment 1 | 15 |

| [M+H]⁺ | Fragment 2 | 25 | |

| Internal Standard | [M+H]⁺ | Fragment 1 | 18 |

| [M+H]⁺ | Fragment 2 | 28 |

Quantitative Data

The following table represents hypothetical data from a calibration curve and quality control samples for the quantification of 3-O-Demethylfortimicin A in plasma.

Table 1: Calibration Curve and Quality Control Data

| Sample Type | Nominal Concentration (ng/mL) | Measured Concentration (ng/mL) | Accuracy (%) |

| Calibration Std 1 | 1 | 0.98 | 98.0 |

| Calibration Std 2 | 5 | 5.12 | 102.4 |

| Calibration Std 3 | 10 | 9.95 | 99.5 |

| Calibration Std 4 | 50 | 50.8 | 101.6 |

| Calibration Std 5 | 100 | 98.7 | 98.7 |

| Calibration Std 6 | 500 | 505.2 | 101.0 |

| Calibration Std 7 | 1000 | 992.1 | 99.2 |

| QC Low | 2.5 | 2.58 | 103.2 |

| QC Mid | 250 | 245.5 | 98.2 |

| QC High | 800 | 810.4 | 101.3 |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the LC-MS/MS analysis of 3-O-Demethylfortimicin A.

Caption: Workflow for 3-O-Demethylfortimicin A Analysis.

Application Notes and Protocols for In Vivo Efficacy Studies of 3-O-Demethylfortimicin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Demethylfortimicin A (ODMF) is a semi-synthetic aminoglycoside antibiotic derived from fortimicin A.[1] Aminoglycosides are a class of potent, broad-spectrum antibiotics that are particularly effective against Gram-negative aerobic bacteria.[2] Their primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit, which leads to mistranslation of mRNA and ultimately bacterial cell death.[2][3][4] ODMF has demonstrated significant in vitro activity against a range of pathogens, including Pseudomonas aeruginosa, Klebsiella pneumoniae, and Staphylococcus aureus.[5] Notably, its activity against P. aeruginosa is reported to be superior to that of its parent compound, fortimicin A.[5]

These application notes provide detailed protocols for establishing murine models of infection to evaluate the in vivo efficacy of 3-O-Demethylfortimicin A. The described models are the neutropenic thigh infection model, a sepsis model, and a pneumonia model. These models are well-established in preclinical antibiotic development and allow for the determination of key pharmacodynamic parameters.

Data Presentation

Table 1: In Vivo Efficacy of 3-O-Demethylfortimicin A in a Murine Neutropenic Thigh Infection Model

| Bacterial Strain | Treatment Group | Dose (mg/kg) | Mean Log10 CFU/thigh (± SD) at 24h Post-Treatment | Log10 Reduction vs. Vehicle Control |

| S. aureus (MRSA) | Vehicle Control | - | 7.5 ± 0.4 | - |

| 3-O-Demethylfortimicin A | 10 | 5.2 ± 0.6 | 2.3 | |

| 3-O-Demethylfortimicin A | 30 | 3.8 ± 0.5 | 3.7 | |

| 3-O-Demethylfortimicin A | 100 | 2.1 ± 0.3 | 5.4 | |

| Vancomycin (Comparator) | 50 | 3.5 ± 0.4 | 4.0 | |

| P. aeruginosa | Vehicle Control | - | 8.1 ± 0.5 | - |

| 3-O-Demethylfortimicin A | 25 | 6.0 ± 0.7 | 2.1 | |

| 3-O-Demethylfortimicin A | 75 | 4.2 ± 0.6 | 3.9 | |

| 3-O-Demethylfortimicin A | 150 | 2.5 ± 0.4 | 5.6 | |

| Tobramycin (Comparator) | 50 | 4.5 ± 0.5 | 3.6 |

Note: Data presented are hypothetical and for illustrative purposes. Actual results will vary based on experimental conditions.

Table 2: Survival Rate in a Murine Sepsis Model

| Bacterial Strain | Treatment Group | Dose (mg/kg) | Number of Mice | Survival Rate at 7 Days (%) |

| P. aeruginosa | Vehicle Control | - | 10 | 0 |

| 3-O-Demethylfortimicin A | 10 | 10 | 40 | |

| 3-O-Demethylfortimicin A | 20 | 10 | 80 | |

| 3-O-Demethylfortimicin A | 40 | 10 | 100 | |

| Gentamicin (Comparator) | 20 | 10 | 90 | |

| K. pneumoniae | Vehicle Control | - | 10 | 0 |

| 3-O-Demethylfortimicin A | 15 | 10 | 50 | |

| 3-O-Demethylfortimicin A | 30 | 10 | 90 | |

| 3-O-Demethylfortimicin A | 60 | 10 | 100 | |

| Amikacin (Comparator) | 40 | 10 | 90 |

Note: Data presented are hypothetical and for illustrative purposes. Actual results will vary based on experimental conditions.

Table 3: Bacterial Load in a Murine Pneumonia Model

| Bacterial Strain | Treatment Group | Dose (mg/kg) | Mean Log10 CFU/lung (± SD) at 24h Post-Treatment | Log10 Reduction vs. Vehicle Control |

| K. pneumoniae | Vehicle Control | - | 8.2 ± 0.6 | - |

| 3-O-Demethylfortimicin A | 20 | 6.1 ± 0.8 | 2.1 | |

| 3-O-Demethylfortimicin A | 50 | 4.5 ± 0.7 | 3.7 | |

| 3-O-Demethylfortimicin A | 100 | 2.8 ± 0.5 | 5.4 | |

| Ciprofloxacin (Comparator) | 30 | 4.2 ± 0.6 | 4.0 |

Note: Data presented are hypothetical and for illustrative purposes. Actual results will vary based on experimental conditions.

Experimental Protocols

Murine Neutropenic Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of antimicrobial agents against localized soft tissue infections.[6]

Materials:

-

Specific-pathogen-free (SPF) female ICR or CD-1 mice (6-8 weeks old)

-

Cyclophosphamide

-

Bacterial strain of interest (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

-

Tryptic Soy Broth (TSB) or other appropriate growth medium

-

Phosphate-buffered saline (PBS), sterile

-

3-O-Demethylfortimicin A

-

Vehicle control (e.g., sterile saline)

-

Comparator antibiotic (e.g., vancomycin for S. aureus, tobramycin for P. aeruginosa)

-

Tissue homogenizer

-

Tryptic Soy Agar (TSA) plates or other appropriate agar plates

Protocol:

-

Induction of Neutropenia:

-

Administer cyclophosphamide intraperitoneally (IP) at a dose of 150 mg/kg four days prior to infection and 100 mg/kg one day prior to infection.[6] This regimen induces profound neutropenia.

-

-

Inoculum Preparation:

-

Culture the bacterial strain overnight in TSB at 37°C with shaking.

-

Subculture the bacteria in fresh TSB and grow to mid-logarithmic phase (OD600 ≈ 0.5).

-

Harvest the bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10^7 CFU/mL).

-

-

Infection:

-

Anesthetize the mice.

-

Inject 0.1 mL of the bacterial suspension intramuscularly into the posterior thigh muscle of one or both hind limbs.

-

-

Treatment:

-

Initiate treatment 2 hours post-infection.

-

Administer 3-O-Demethylfortimicin A, comparator antibiotic, or vehicle control via a clinically relevant route (e.g., subcutaneous or intravenous). Dosing regimens can be single or multiple doses over a 24-hour period.

-

-

Endpoint Measurement:

-

At 24 hours post-infection, euthanize the mice.

-

Aseptically dissect the thigh muscle(s).

-

Homogenize the tissue in a known volume of sterile PBS.

-

Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of colony-forming units (CFU) per thigh.

-

Murine Sepsis Model

This model evaluates the efficacy of an antibiotic in a systemic infection.

Materials:

-

SPF female BALB/c or C57BL/6 mice (6-8 weeks old)

-

Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Klebsiella pneumoniae)

-

Appropriate growth medium (e.g., TSB, LB)

-

Sterile PBS or saline

-

3-O-Demethylfortimicin A

-

Vehicle control

-

Comparator antibiotic (e.g., gentamicin for P. aeruginosa, amikacin for K. pneumoniae)

-

Mucin (optional, to enhance virulence)

Protocol:

-

Inoculum Preparation:

-

Prepare the bacterial inoculum as described in the neutropenic thigh infection model.

-

The final bacterial suspension may be mixed with mucin (e.g., 5% w/v) to increase the virulence of some bacterial strains.

-

-

Infection:

-

Inject 0.1 - 0.2 mL of the bacterial suspension intraperitoneally. The inoculum size should be pre-determined to cause a lethal infection in the vehicle control group within a specified timeframe (e.g., 48-72 hours).

-

-

Treatment:

-

Initiate treatment 1-2 hours post-infection.

-

Administer 3-O-Demethylfortimicin A, comparator antibiotic, or vehicle control via a systemic route (e.g., subcutaneous or intravenous).

-

-

Endpoint Measurement:

-

Monitor the mice for signs of morbidity and mortality at regular intervals for up to 7 days.

-

The primary endpoint is the survival rate.

-

Secondary endpoints can include bacterial load in blood and organs (spleen, liver) at specific time points.

-

Murine Pneumonia Model

This model is used to assess the efficacy of antibiotics against respiratory tract infections.[7]

Materials:

-

SPF female BALB/c or C57BL/6 mice (6-8 weeks old)

-

Bacterial strain of interest (e.g., Klebsiella pneumoniae, Pseudomonas aeruginosa)

-

Appropriate growth medium

-

Sterile PBS

-

3-O-Demethylfortimicin A

-

Vehicle control

-

Comparator antibiotic (e.g., ciprofloxacin)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Lung homogenizer

Protocol:

-

Inoculum Preparation:

-

Prepare the bacterial inoculum as described in the neutropenic thigh infection model. The final concentration should be adjusted to deliver the desired inoculum in a small volume (e.g., 20-50 µL).

-

-

Infection:

-

Anesthetize the mice.

-

Instill the bacterial suspension (e.g., 20-50 µL) intranasally or intratracheally. The inoculum size should be sufficient to establish a robust lung infection.

-

-

Treatment:

-

Initiate treatment 2-4 hours post-infection.

-

Administer 3-O-Demethylfortimicin A, comparator antibiotic, or vehicle control via a systemic or local (e.g., aerosol) route.

-

-

Endpoint Measurement:

-

At 24 or 48 hours post-infection, euthanize the mice.

-

Aseptically harvest the lungs.

-

Homogenize the lungs in a known volume of sterile PBS.

-

Perform serial dilutions of the lung homogenate and plate on appropriate agar to determine the CFU per lung.

-

Bronchoalveolar lavage (BAL) can also be performed to assess inflammatory cell influx and cytokine levels.

-

Mandatory Visualization

Signaling Pathway and Experimental Workflows

Caption: Mechanism of action of 3-O-Demethylfortimicin A.

Caption: General workflow for in vivo efficacy studies.